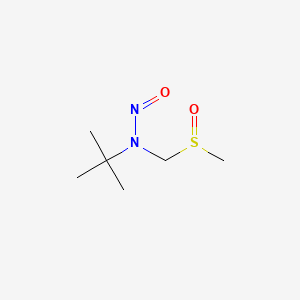![molecular formula C9H12ClN5O2 B14647817 N,N,N-Trimethyl-3-nitroimidazo[1,2-b]pyridazin-6-aminium chloride CAS No. 56023-64-4](/img/structure/B14647817.png)
N,N,N-Trimethyl-3-nitroimidazo[1,2-b]pyridazin-6-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-3-nitroimidazo[1,2-b]pyridazin-6-aminium chloride is a chemical compound with the molecular formula C9H12ClN5O2 . This compound is known for its unique structure, which combines elements of imidazole and pyridazine rings, making it a subject of interest in various scientific fields, including medicinal chemistry and parasitology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-3-nitroimidazo[1,2-b]pyridazin-6-aminium chloride typically involves the nitration of imidazo[1,2-b]pyridazine followed by methylation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-3-nitroimidazo[1,2-b]pyridazin-6-aminium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloride ion can be substituted with other nucleophiles in a substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazo[1,2-b]pyridazine derivatives.
Scientific Research Applications
N,N,N-Trimethyl-3-nitroimidazo[1,2-b]pyridazin-6-aminium chloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential use in developing new drugs for treating parasitic infections.
Industry: May be used in the synthesis of other chemical compounds with industrial applications
Mechanism of Action
The compound exerts its effects primarily through the generation of nitrosative stress. The nitro group in the compound is responsible for generating reactive nitrogen species, which can damage cellular components of parasites. This mechanism is particularly effective against protozoal parasites such as Giardia lamblia .
Comparison with Similar Compounds
Similar Compounds
3-Nitroimidazo[1,2-b]pyridazine: Shares a similar scaffold but lacks the trimethylaminium group.
6-Chloro-3-nitroimidazo[1,2-b]pyridazine: Contains a chloro group instead of the trimethylaminium group
Uniqueness
N,N,N-Trimethyl-3-nitroimidazo[1,2-b]pyridazin-6-aminium chloride is unique due to its trimethylaminium group, which enhances its solubility and potentially its biological activity. This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
CAS No. |
56023-64-4 |
|---|---|
Molecular Formula |
C9H12ClN5O2 |
Molecular Weight |
257.68 g/mol |
IUPAC Name |
trimethyl-(3-nitroimidazo[1,2-b]pyridazin-6-yl)azanium;chloride |
InChI |
InChI=1S/C9H12N5O2.ClH/c1-14(2,3)8-5-4-7-10-6-9(13(15)16)12(7)11-8;/h4-6H,1-3H3;1H/q+1;/p-1 |
InChI Key |
VWPBSVBULSFEDC-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1=NN2C(=NC=C2[N+](=O)[O-])C=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14647766.png)


![3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647782.png)

![1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea](/img/structure/B14647790.png)



